Antimicrobial Efficacy–Toxicity Niche Between C8 and C12 Analogs
In a head-to-head series of mono-alkylguanidine salts, antimicrobial activity against Gram-positive and Gram-negative bacteria increased monotonically with alkyl chain length from C8 to C12 [1]. 1-Decylguanidine (C10) therefore exhibits intermediate potency: stronger than octylguanidine but weaker than dodecylguanidine. This intermediate position is procurement-relevant when maximal biocidal power is not required and lower unspecific toxicity (e.g., toward mammalian cells or aquatic organisms) is desired.
| Evidence Dimension | Antimicrobial efficacy rank order (C8 → C12) |
|---|---|
| Target Compound Data | 1-Decylguanidine (C10): Intermediate antimicrobial activity; falls within the 25–100 ppm active range reported for C8–C12 guanidine surfactants |
| Comparator Or Baseline | Octylguanidine (C8): lowest activity in series; Dodecylguanidine (C12): highest activity in series |
| Quantified Difference | Not quantifiable as discrete MIC values in the source study; class-level trend shows monotonic increase per methylene unit |
| Conditions | Inhibition of cell viability against Staphylococcus aureus, Escherichia coli, and Candida albicans at 25–100 ppm surfactant concentration (Song et al., 2012) |
Why This Matters
Procurement decisions balancing antimicrobial efficacy against collateral toxicity should favor the C10 chain when C12-level potency is unnecessary or carries unacceptable toxicity risk.
- [1] Song, Y., Li, Q., Li, Y. (2012) Self-aggregation and antimicrobial activity of alkylguanidium salts. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 393, 11-16. View Source
